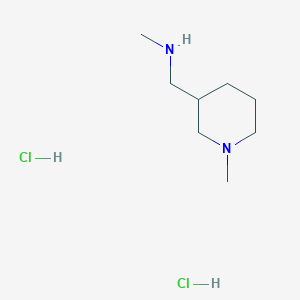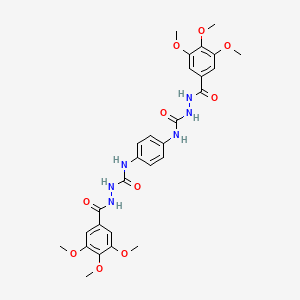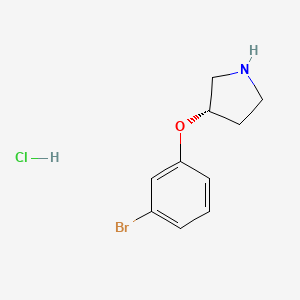
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride (also known as 3-bromo-phenoxy-pyrrolidine hydrochloride or 3-bromophenoxy-pyrrolidine hydrochloride) is an organic compound used in the synthesis of various compounds and in the study of biochemical and physiological effects. It is a chiral compound, meaning it has two different isomers, (S)-3-(3-bromo-phenoxy)-pyrrolidine hydrochloride and (R)-3-(3-bromo-phenoxy)-pyrrolidine hydrochloride, each of which has different properties.
Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Bioactive Molecules The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is due to its ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity. The review by Li Petri et al. (2021) elaborates on bioactive molecules with pyrrolidine rings and their derivatives, emphasizing their target selectivity and diverse biological profiles. This work underscores the significance of pyrrolidine derivatives in designing new compounds with varied biological actions, potentially including those related to “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride” (Li Petri et al., 2021).
Pharmacological Review of Chlorogenic Acid While not directly related to “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride,” the review on chlorogenic acid (CGA) by Naveed et al. (2018) provides insight into the pharmacological landscape of structurally complex molecules. CGA, like pyrrolidine derivatives, exhibits a broad spectrum of therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective activities. This review suggests a framework for understanding how “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride” might be analyzed for its pharmacological effects, given the multifaceted biological activities of chemically intricate compounds (Naveed et al., 2018).
Innovations in Surfactant Chemistry The exploration of pyrrolidone-based surfactants by Login (1995) highlights the chemical versatility and potential applications of pyrrolidine derivatives in surfactant chemistry. As “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride” belongs to this chemical class, the insights from this review could inform research into its applications in enhancing the performance of surfactants through improved water solubility, compatibility, and solvency. The unique interactions of pyrrolidone with various chemical groups could be particularly relevant for developing novel surfactants or other industrial applications (Login, 1995).
Toxicity and Kinetics of Pyrrolizidine Alkaloids The review by Widjaja et al. (2021) on the kinetics and toxicity of pyrrolizidine alkaloids (PAs) underscores the importance of understanding the ADME (absorption, distribution, metabolism, and excretion) characteristics for assessing the toxicity of compounds like “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride.” This review emphasizes how differences in toxicokinetics can influence the overall toxicity of PAs, suggesting that similar considerations should be made for “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride” to ensure a comprehensive assessment of its safety profile (Widjaja et al., 2021).
Eigenschaften
IUPAC Name |
(3S)-3-(3-bromophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYADKFFREZNK-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


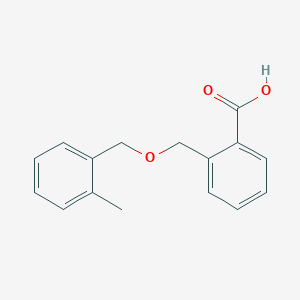
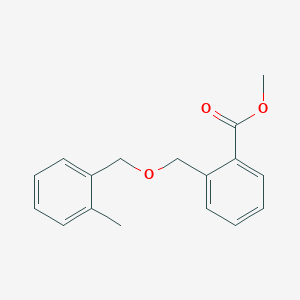
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)
